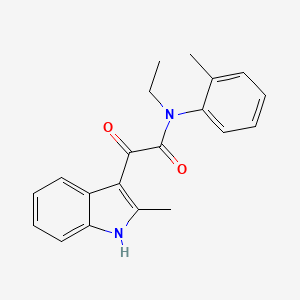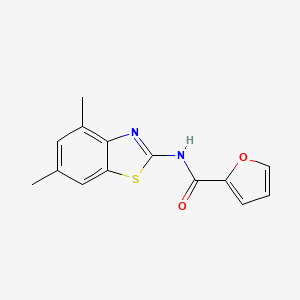
1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone (hereafter referred to as CP) is an organic compound with a wide range of applications in scientific research. CP is a hydrophobic, non-toxic, and highly stable molecule that can be used as a solvent, a ligand, and a reagent in various laboratory experiments. CP has been extensively studied due to its potential in various scientific applications and its ability to interact with a variety of molecules.
科学的研究の応用
CP has a variety of applications in scientific research due to its ability to interact with a variety of molecules. CP has been used as a ligand in metal-catalyzed cross-coupling reactions, as a solvent for organic reactions, and as a reagent for the synthesis of organic compounds. CP has also been used in the synthesis of polymers, in the production of nanoparticles, and in the synthesis of drugs.
作用機序
CP has a variety of mechanisms of action depending on its application. In metal-catalyzed cross-coupling reactions, CP acts as a ligand, binding to the metal and stabilizing the reaction. In organic reactions, CP acts as a solvent, facilitating the reaction by providing a medium in which the reactants can interact. In the synthesis of polymers and nanoparticles, CP acts as a reagent, providing the necessary reactants for the reaction.
Biochemical and Physiological Effects
CP has no known biochemical or physiological effects. Due to its low toxicity and high stability, CP is considered to be non-toxic and safe for use in laboratory experiments.
実験室実験の利点と制限
The main advantages of using CP in laboratory experiments are its low toxicity, high stability, and ability to interact with a variety of molecules. These properties make CP an ideal choice for a wide range of laboratory experiments. The main limitation of using CP is its cost, as it can be relatively expensive compared to other reagents.
将来の方向性
The future of CP in scientific research is bright due to its wide range of applications and its ability to interact with a variety of molecules. CP could be used in the development of new drugs, in the synthesis of new polymers, and in the production of new nanoparticles. CP could also be used in the development of new catalysts, in the synthesis of new organic compounds, and in the production of new materials. Additionally, CP could be used in the development of new analytical techniques and in the study of biochemical and physiological processes.
合成法
CP can be synthesized through a number of methods. One of the most common methods involves the reaction of 2-chlorobenzyl chloride and 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction yields a mixture of 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone and 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone hydrochloride. The hydrochloride can then be separated from the CP through recrystallization.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3NO/c1-13-15(11-16-18(22)7-4-8-19(16)23)20(25)9-10-24(13)12-14-5-2-3-6-17(14)21/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGSNKLRMVGWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2Cl)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

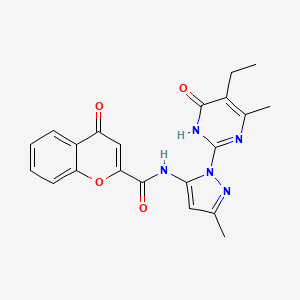

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2455413.png)
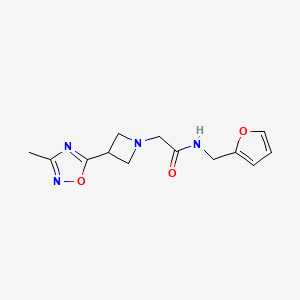

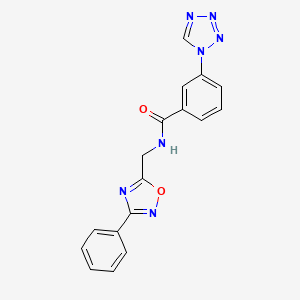
![1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2455421.png)
![Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2455422.png)
![2-[(4,4-Difluorocyclohexyl)oxy]pyridine](/img/structure/B2455424.png)
![2,1,3-Benzothiadiazol-5-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2455425.png)
